(1R,5S)-8-(cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol
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Overview
Description
Synthesis Analysis
This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It includes the reagents, conditions, and techniques used in the synthesis .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and understanding the mechanism of its reactions .Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, density, refractive index, etc. It also involves studying the compound’s stability, reactivity, and other chemical properties .Scientific Research Applications
Intramolecular Michael-type Additions and Synthesis of Azabicyclo[3.2.1]octanes
Research by Gregory et al. (1985) on intramolecular Michael-type additions led to the synthesis of 2-azabicyclo[3.2.1]oct-3-enes from 4-chloroalkyl-1,4-dihydropyridines, highlighting a method to obtain azabicyclo octanes which could have implications for developing compounds with low antimicrobial and hypotensive activity (Gregory, Bullock, & Chen, 1985).
Stereoselective Synthesis of Optically Active Derivatives
Uchiyama et al. (2001) described a stereoselective synthesis approach for creating optically active perhydrofuro[2,3-b]furan derivatives, showcasing a methodology for synthesizing key subunits in biologically active natural products (Uchiyama et al., 2001).
Structural and Spectroscopic Studies
Research on the structural and spectroscopic study of condensed piperidine bicyclanols, such as 3-phenethyl-3-azabicyclo[3.2.1]octan-8-α-ol, by Gálvez et al. (1989), provides insight into the chemical structure and conformation of azabicyclo[3.2.1]octan derivatives, contributing to a better understanding of their properties and potential applications (Gálvez et al., 1989).
Enantioselective Syntheses of Tropane Alkaloids
Mao et al. (2014) presented a novel and versatile method for the enantioselective syntheses of tropane alkaloids, illustrating a flexible approach to hydroxylated 8-azabicyclo[3,2,1]octan-3-ones, which are important for creating compounds with potential biological activities (Mao et al., 2014).
Copper-Cocatalyzed Aerobic Alcohol Oxidation
A study by Toda et al. (2023) identified optimal frameworks for nitroxyl radical/hydroxylamine in copper-cocatalyzed aerobic alcohol oxidation, demonstrating the potential of azabicyclo[3.2.1]octan-8-ol derivatives in catalyzing the oxidation of secondary alcohols to ketones, which has implications for organic synthesis and industrial applications (Toda et al., 2023).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
8-(cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c15-13-7-11-5-6-12(8-13)14(11)9-10-3-1-2-4-10/h10-13,15H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASFCMMDTZVNFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C3CCC2CC(C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol |
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